

# Spectroscopic Profile of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-3-iodo-5-nitrobenzene**. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It includes predicted data summaries, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1-Chloro-3-iodo-5-nitrobenzene** based on the analysis of substituted nitrobenzenes and halogenated aromatic compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 8.2 - 8.4	t	~ 1.5 - 2.0	H-4
~ 8.0 - 8.2	t	~ 1.5 - 2.0	H-2
~ 7.8 - 8.0	t	~ 1.5 - 2.0	H-6

Note: The chemical shifts are predicted for a solution in  $\text{CDCl}_3$ . The protons on the aromatic ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group. The multiplicity is predicted as a triplet for each proton due to coupling with its two meta neighbors, although the actual spectrum might show more complex splitting (e.g., a doublet of doublets) if the coupling constants are slightly different.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 148 - 150	C-5 (C- $\text{NO}_2$ )
~ 138 - 140	C-1 (C-Cl)
~ 130 - 135	C-2
~ 128 - 132	C-6
~ 125 - 128	C-4
~ 92 - 95	C-3 (C-I)

Note: The chemical shifts are predicted for a solution in  $\text{CDCl}_3$ . The carbon attached to the nitro group (C-5) is expected to be the most downfield, while the carbon attached to the iodine (C-3) will be significantly upfield due to the heavy atom effect.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1550 - 1490	Strong	Asymmetric NO <sub>2</sub> stretch[1]
1355 - 1315	Strong	Symmetric NO <sub>2</sub> stretch[1]
~ 1100	Strong	C-Cl stretch
~ 850	Medium-Strong	C-N stretch
~ 680	Medium-Strong	C-I stretch
900 - 690	Strong	C-H out-of-plane bending

Note: The presence of strong absorption bands for the nitro group is a key characteristic feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
283/285	High	[M] <sup>+</sup> (molecular ion) with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern
237/239	Medium	[M - NO <sub>2</sub> ] <sup>+</sup>
156	Medium	[M - I] <sup>+</sup>
127	High	[I] <sup>+</sup>
111/113	Medium	[C <sub>6</sub> H <sub>3</sub> Cl] <sup>+</sup>
75	Medium	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Note: The molecular ion peak is expected to show a characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of chlorine. The fragmentation pattern will be dominated by the loss of the nitro group and the halogen atoms.

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **1-Chloro-3-iodo-5-nitrobenzene**.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of **1-Chloro-3-iodo-5-nitrobenzene**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[\[2\]](#)
  - Transfer the solution to a clean, dry 5 mm NMR tube.[\[2\]](#)
- Instrumentation:
  - A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Data Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.
- Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase and baseline correct the spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm for  $^1\text{H}$  and 77.16 ppm for the central peak of the  $\text{CDCl}_3$  triplet for  $^{13}\text{C}$ .

## 2. Infrared (IR) Spectroscopy

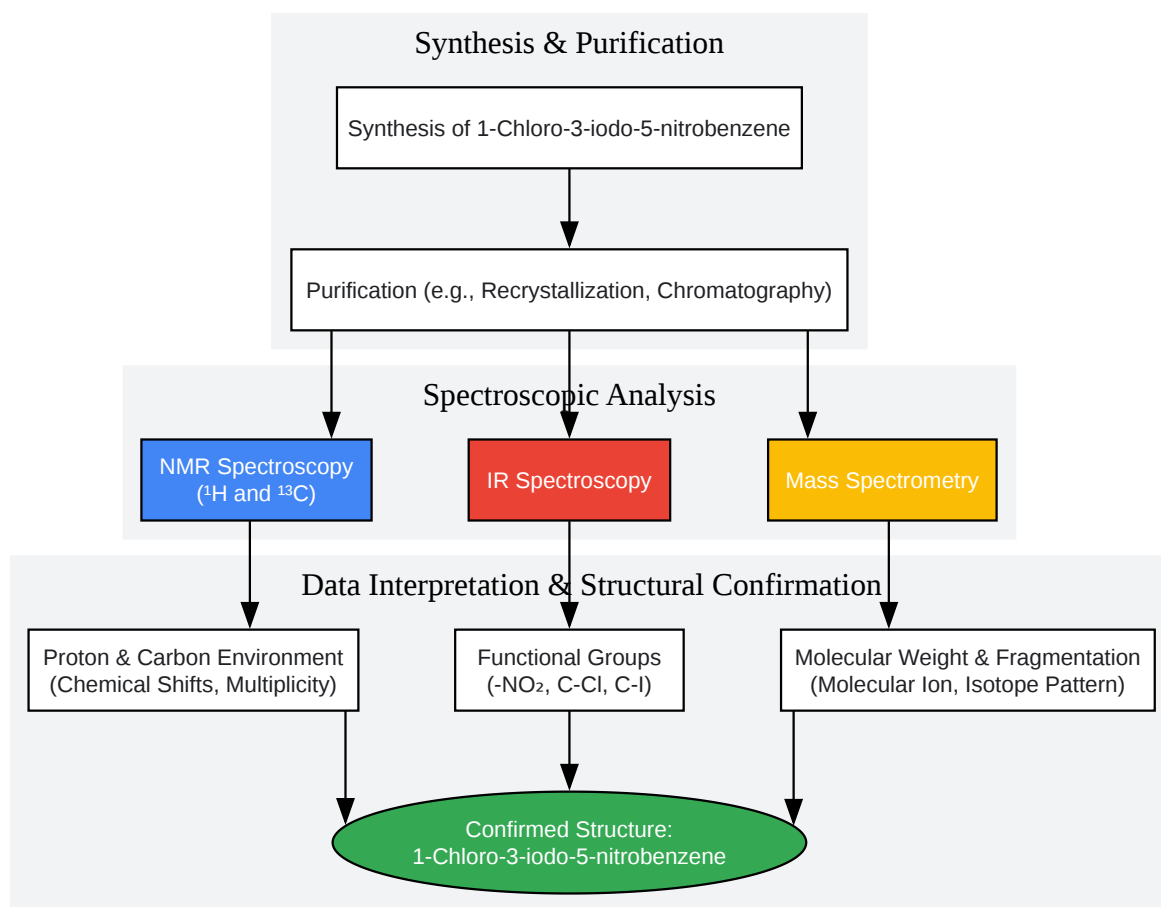
- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount (a few milligrams) of **1-Chloro-3-iodo-5-nitrobenzene** in a volatile solvent like dichloromethane or acetone.[\[3\]](#)
  - Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[3\]](#)
- Instrumentation:
  - Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Acquire a background spectrum of the clean, empty sample compartment before running the sample.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

### 3. Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **1-Chloro-3-iodo-5-nitrobenzene** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.<sup>[4]</sup>
  - Further dilute the stock solution to a final concentration of about 10 µg/mL.<sup>[4]</sup>
- Instrumentation:
  - A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
- Data Acquisition (EI mode):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 50-500.
  - Source Temperature: 200-250 °C.
- Data Processing:
  - The mass spectrum will be plotted as relative intensity versus mass-to-charge ratio (m/z).
  - Identify the molecular ion peak and major fragment ions.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **1-Chloro-3-iodo-5-nitrobenzene**.



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Caption: Workflow for the spectroscopic characterization of **1-Chloro-3-iodo-5-nitrobenzene**.

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